Product packaging for 5'-Dehydroadenosine(Cat. No.:CAS No. 3110-98-3)

5'-Dehydroadenosine

Cat. No.: B1219128
CAS No.: 3110-98-3
M. Wt: 265.23 g/mol
InChI Key: CWNMDMYGRVHXDR-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Dehydroadenosine is a synthetic adenosine analog that serves as a key intermediate in significant biochemical pathways. It is notably characterized by the presence of a double bond within the ribose moiety. This compound is of high research value for investigating reaction mechanisms of S-adenosylhomocysteine hydrolase, a crucial enzyme in cellular methylation processes and a target for therapeutic development. Studies suggest that adenosine analogs with modifications at the 4' and 5' positions can act as mechanism-based inhibitors for this enzyme, leading to its time-dependent inactivation and the reduction of enzyme-bound NAD+ to NADH . As a versatile building block, this compound is used in medicinal chemistry to develop novel nucleoside-based inhibitors and probes. Its applications extend to biochemical research, where it aids in the study of enzyme kinetics and catalytic mechanisms. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N5O4 B1219128 5'-Dehydroadenosine CAS No. 3110-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3110-98-3

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

InChI Key

CWNMDMYGRVHXDR-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N

Synonyms

adenosine-5'-carboxaldehyde

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Mechanisms

5'-Dehydroadenosine is primarily involved in the metabolism of adenosine and its derivatives. It serves as a substrate for S-adenosylhomocysteine hydrolase (SAHase), an enzyme critical in the regulation of adenosine levels in biological systems. The dissociation constants for SAHase with this compound are approximately 14 µM, indicating its affinity for this compound in enzymatic reactions .

Drug Repurposing

Recent studies have indicated that this compound can interact with various receptors involved in disease mechanisms. For instance, it has shown potential binding affinity (6.4 kcal/mol) to the I4L receptor, which is associated with ribonucleotide reductase, suggesting its utility in antiviral drug development against pathogens like monkeypox . This highlights the compound's potential in drug repurposing strategies, where existing drugs are evaluated for new therapeutic uses.

Cancer Research

In cancer biology, this compound has been investigated for its effects on tumor growth and cell signaling pathways. Its role as a signaling molecule may influence cancer cell proliferation and survival, making it a candidate for further exploration in anticancer therapies .

Molecular Imaging and Diagnostics

This compound's biochemical properties allow it to be utilized in molecular imaging techniques. For example, modifications of this compound can enhance the contrast in magnetic resonance imaging (MRI), aiding in the identification of cancer biomarkers . This application is particularly relevant in developing non-invasive diagnostic tools.

Case Study: Antiviral Properties

A study focused on the antiviral properties of this compound revealed its potential to inhibit viral replication through interaction with specific viral proteins. This was demonstrated through molecular docking studies that assessed binding affinities to viral receptors . Such findings underscore its relevance in developing antiviral therapies.

Case Study: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that this compound can modulate key signaling pathways involved in tumor progression. For instance, it has been observed to affect pathways related to angiogenesis and apoptosis, providing insights into its mechanisms of action against cancer cells .

Summary of Applications

Application AreaDescriptionPotential Impact
Biochemical MechanismsSubstrate for S-adenosylhomocysteine hydrolase; regulates adenosine metabolismFundamental understanding of metabolic pathways
Drug RepurposingBinding to I4L receptor; potential use against monkeypoxNew therapeutic avenues for existing drugs
Cancer ResearchInfluences tumor growth and cell signaling pathwaysDevelopment of anticancer therapies
Molecular ImagingEnhances MRI contrast; aids in identifying cancer biomarkersImproved diagnostic capabilities

Comparison with Similar Compounds

Comparison with Structural Analogs

4',5'-Dehydroadenosine

  • Structure : Shares the 4',5'-dehydro ribose motif but lacks additional modifications.
  • Enzymatic Behavior: Oxidized by S-adenosylhomocysteinase to form adenosine or AdoHcy in the presence of L-homocysteine .

Dehydrosinefungin V

  • Structure: Combines 4',this compound with ornithylvaline .
  • Activity: Exhibits moderate antitrypanosomal activity (IC₅₀ = 0.15 µg/mL) against Trypanosoma spp., attributed to the synergistic effect of the dehydroadenosine and peptide moieties .
  • Application: Explored for neglected tropical diseases, contrasting with this compound’s antiviral focus .

5'-Deoxyadenosine Derivatives

  • 4',5'-Didehydro-5'-deoxyadenosine: Features a 5'-deoxyribose and a 4',5' double bond. Used in cancer and autoimmune research due to its biomolecular stability .
  • 5'-Deoxy-5'-methylthioadenosine (MTA): Contains a methylthio group at the 5' position. Critical in polyamine metabolism and studied for anticancer and anti-inflammatory applications .
Table 1: Structural and Functional Comparison
Compound CAS Number Molecular Formula Key Features Biological Activity
This compound N/A C₁₀H₁₁N₅O₄ 4',5'-dehydro ribose Antiviral (MPXV, IC₅₀ not reported)
Dehydrosinefungin V N/A C₂₃H₃₀N₈O₈ 4',this compound + ornithylvaline Antitrypanosomal (IC₅₀ = 0.15 µg/mL)
5'-Deoxy-5'-methylthioadenosine 2457-80-9 C₁₁H₁₅N₅O₃S 5'-methylthio substitution Anticancer, polyamine regulation

Comparison with Functional Analogs

Fludarabine

  • Mechanism : Purine analog inhibiting ribonucleotide reductase (I4L) and thymidine kinase (L2R) .
  • Interaction Dynamics: RMSD/RMSF: Similar to this compound in I4L simulations (RMSD ~0.1–1.0 Å) but shows higher hepatotoxicity .

Zidovudine

  • Application : Antiretroviral agent targeting viral DNA synthesis.
  • Limitations: Higher hepatotoxicity and lower bioavailability compared to this compound .

Key Research Findings

  • Antiviral Efficacy: this compound stabilizes I4L and L2R proteins (RMSD <1.0 Å) and reduces solvent-accessible surface area (SASA), suggesting tight binding .
  • Synthetic Analogs: Modifications like sulfation (e.g., 5'-[(2-aminooxyethyl)methylamino]-5'-deoxyadenosine sulfate) improve solubility and target affinity .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in human cell-based studies?

  • Methodological Answer : Obtain IRB approval for primary cell use (e.g., PBMCs), disclose all funding sources, and adhere to Nagoya Protocol for genetic resources. For gene-editing studies (e.g., CRISPR-Cas9), include off-target analysis via GUIDE-seq or CIRCLE-seq. Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Dehydroadenosine
Reactant of Route 2
5'-Dehydroadenosine

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